N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to be involved in a variety of chemical reactions due to their aromatic heterocyclic nature .Physical and Chemical Properties Analysis
The InChI code for this compound is 1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with similar structural features have been synthesized for biological evaluation, particularly as anti-inflammatory, analgesic, anticancer, and anti-lipoxygenase agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential as medicinal agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives indicated their potential as anticancer and anti-5-lipoxygenase agents, with structure-activity relationships being discussed to optimize their pharmacological profiles (A. Rahmouni et al., 2016).
Chemical Synthesis Techniques
Research into the synthesis techniques of related compounds demonstrates advancements in chemical synthesis methodologies. For example, new one-pot four-component synthesis methods have been developed for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, offering a simple and efficient approach to creating these compounds in high yields (Ahmad Shaabani et al., 2009). This demonstrates the potential for efficient synthesis of complex heterocyclic compounds, which is crucial for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to exhibit a range of pharmacological effects including anti-inflammatory .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Lipophilicity is known to be a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
Similar compounds, such as pyrimidine derivatives, are known to exhibit potent anti-inflammatory effects .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-4-9-24-15(16(25)21-11-12-7-5-6-8-14(12)20)10-13-17(24)22(2)19(27)23(3)18(13)26/h5-8,10H,4,9,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXOOJNZGQPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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